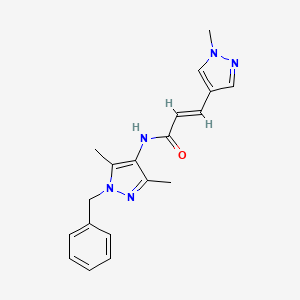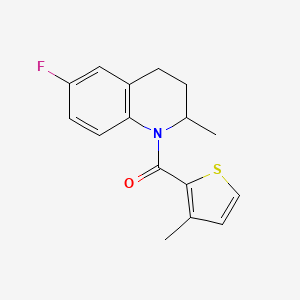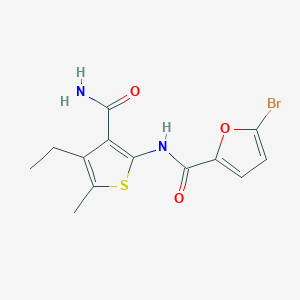![molecular formula C24H18BrN3O6 B10899812 N-[6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10899812.png)
N-[6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-[6-BROMO-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-[6-BROMO-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring.
Coupling with Benzodioxole Derivatives: The final step involves coupling the brominated quinazolinone with benzodioxole derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
N~5~-[6-BROMO-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N5-[6-BROMO-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4(3H)-one and 2-phenylquinazolin-4(3H)-one.
Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid and 1,3-benzodioxole-5-methanol.
Uniqueness
N~5~-[6-BROMO-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of a quinazolinone core with a benzodioxole moiety, which may confer distinct biological activities not observed in other similar compounds.
特性
分子式 |
C24H18BrN3O6 |
|---|---|
分子量 |
524.3 g/mol |
IUPAC名 |
N-[6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C24H18BrN3O6/c25-15-3-4-17-16(11-15)24(30)28(27-23(29)14-2-6-19-21(10-14)34-12-33-19)22(26-17)13-1-5-18-20(9-13)32-8-7-31-18/h1-6,9-11,22,26H,7-8,12H2,(H,27,29) |
InChIキー |
ISDGWCIFRUZJNG-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC6=C(C=C5)OCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B10899734.png)
![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B10899744.png)
![5-(difluoromethyl)-4-{[(E)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899750.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](2,3-dihydro-1H-indol-1-YL)methanone](/img/structure/B10899759.png)
![{5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B10899762.png)



![2-Amino-1-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10899789.png)
![[3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone](/img/structure/B10899796.png)
![3-amino-N-(2,3-dichlorophenyl)-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10899802.png)

![(4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10899816.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B10899817.png)
